(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid
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Overview
Description
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid is a cyclopropane derivative with a unique structure that includes a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 3-hydroxyaniline under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyanilino group can form hydrogen bonds with proteins, affecting their function. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to target sites. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid: A stereoisomer with different spatial arrangement.
(1S,2S)-2-[(4-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid: A positional isomer with the hydroxy group at a different position.
(1S,2S)-2-[(3-methoxyanilino)carbonyl]cyclopropanecarboxylic acid: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
(1S,2S)-2-[(3-hydroxyanilino)carbonyl]cyclopropanecarboxylic acid is unique due to its specific stereochemistry and functional groups. The combination of the cyclopropane ring and the hydroxyanilino group provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S)-2-[(3-hydroxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-3-1-2-6(4-7)12-10(14)8-5-9(8)11(15)16/h1-4,8-9,13H,5H2,(H,12,14)(H,15,16)/t8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDPMGQENSRRCF-GKAPJAKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1C(=O)NC2=CC(=CC=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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